Cas no 1870804-20-8 (2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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- MDL: MFCD28369720
2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store at room temperature
2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C375458-10mg |
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1870804-20-8 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C375458-50mg |
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1870804-20-8 | 50mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C375458-100mg |
2-{4-[(4-Chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1870804-20-8 | 100mg |
$ 80.00 | 2022-04-01 | ||
| AK Scientific | AMTB1089-250mg |
4-(4-Chlorobenzyl)phenylboronic acid pinacol ester |
1870804-20-8 | 97% | 250mg |
$78 | 2025-02-18 | |
| AK Scientific | AMTB1089-1g |
4-(4-Chlorobenzyl)phenylboronic acid pinacol ester |
1870804-20-8 | 97% | 1g |
$194 | 2025-02-18 | |
| AK Scientific | AMTB1089-5g |
4-(4-Chlorobenzyl)phenylboronic acid pinacol ester |
1870804-20-8 | 97% | 5g |
$574 | 2025-02-18 | |
| Ambeed | A943090-1g |
2-{4-[(4-chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1870804-20-8 | 95% | 1g |
$61.0 | 2024-04-22 | |
| Ambeed | A943090-5g |
2-{4-[(4-chlorophenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
1870804-20-8 | 95% | 5g |
$238.0 | 2024-04-22 | |
| abcr | AB508709-1 g |
4-(4-Chlorobenzyl)phenylboronic acid pinacol ester; . |
1870804-20-8 | 1g |
€148.70 | 2023-04-18 | ||
| abcr | AB508709-5 g |
4-(4-Chlorobenzyl)phenylboronic acid pinacol ester; . |
1870804-20-8 | 5g |
€363.10 | 2023-04-18 |
2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Suppliers
2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Related Literature
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Introduction to Compound with CAS No.1870804-20-8 and Product Name: 2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
The compound with the CAS number 1870804-20-8 and the product name 2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane represents a significant advancement in the field of organic synthesis and pharmaceutical development. This boryl compound is a derivative of dioxaborolane, a class of boron-containing heterocycles that have garnered considerable attention due to their utility in cross-coupling reactions and their potential applications in medicinal chemistry.
Boronic acids and their derivatives are widely recognized for their role in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry. The dioxaborolane moiety enhances the stability of boronic acid functionalities while maintaining high reactivity. This makes it an invaluable tool for constructing complex molecular architectures, particularly in the synthesis of biologically active compounds.
The structural motif 2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane incorporates a phenyl ring substituted with a chloromethyl group at the 4-position and another phenyl ring at the 2-position. The presence of multiple aromatic rings and the chloromethyl group suggests potential interactions with biological targets, making this compound a promising candidate for drug discovery efforts.
Recent advancements in medicinal chemistry have highlighted the importance of boron-containing compounds in therapeutic applications. Boron neutron capture therapy (BNCT) is one such area where borylated compounds have shown significant promise. The stability provided by the tetramethyl-substituted dioxaborolane core allows for controlled release of boron atoms upon irradiation with neutrons, leading to targeted cytotoxic effects. This property has been extensively studied in the context of treating various types of cancer.
The chloromethylphenyl substituent in this compound may also contribute to its pharmacological profile by enabling selective binding to biological receptors or enzymes. Chloromethyl groups are known to participate in nucleophilic addition reactions, which can be exploited to form covalent bonds with biomolecules. This reactivity could be harnessed to develop novel small-molecule inhibitors or probes for biochemical pathways.
In the realm of synthetic methodology, this compound serves as an excellent intermediate for constructing more complex molecules via cross-coupling reactions. The boryl group can be coupled with aryl halides or other boronic acids using palladium catalysts to form new carbon-carbon bonds. Such transformations are pivotal in generating libraries of diverse compounds for high-throughput screening in drug discovery programs.
Recent studies have demonstrated that dioxaborolane derivatives exhibit unique properties that make them suitable for applications beyond traditional organic synthesis. For instance, they have been explored as ligands in metal-catalyzed reactions and as components in materials science. The tetramethyl-substituent enhances electronic properties and steric hindrance, which can be fine-tuned to achieve specific chemical outcomes.
The pharmaceutical industry has shown increasing interest in boron-containing drugs due to their improved bioavailability and reduced toxicity compared to non-boron analogs. The compound 2-{4-(4-Chlorophenyl)methylphenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exemplifies this trend by combining a reactive boryl group with a pharmacophore that could interact with biological targets. Its potential as a building block for drug candidates is underscored by its structural features and reported reactivity.
Future research directions may focus on exploring the pharmacological activity of this compound or its derivatives. By modifying the substituents on the aromatic rings or introducing additional functional groups, chemists can generate novel compounds with tailored properties. Such efforts could lead to breakthroughs in treating diseases that are currently resistant to conventional therapies.
The versatility of dioxaborolanes as synthetic intermediates also makes them valuable tools for developing new methodologies in organic synthesis. For example, they have been employed in asymmetric catalysis to achieve enantioselective cross-coupling reactions. This capability is crucial for producing chiral drugs that are essential for many therapeutic applications.
In conclusion,1870804-20-8 and its corresponding product name represent a significant contribution to the field of organoboron chemistry. The unique structural features and reactivity of this compound open up numerous possibilities for its use in pharmaceutical development and synthetic organic chemistry. As research continues to uncover new applications for boron-containing compounds,this molecule is poised to play a pivotal role in advancing both academic research and industrial innovation.
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